3-Bromo-5-fluoro-4-methylphenol
Description
3-Bromo-5-fluoro-4-methylphenol is a halogenated phenolic compound characterized by a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 4-position of the aromatic ring. The phenol functional group (-OH) imparts acidity (pKa ~8–10, estimated based on analogous phenolic derivatives) and reactivity in hydrogen bonding and electrophilic substitution reactions. Its physicochemical properties—such as solubility, melting point, and stability—are influenced by the electron-withdrawing effects of bromine and fluorine, as well as the steric and electron-donating nature of the methyl group.
Properties
Molecular Formula |
C7H6BrFO |
|---|---|
Molecular Weight |
205.02 g/mol |
IUPAC Name |
3-bromo-5-fluoro-4-methylphenol |
InChI |
InChI=1S/C7H6BrFO/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 |
InChI Key |
XARZWTPSEGRNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Bromo-5-fluoro-4-methylphenol with structurally related halogenated phenolic derivatives, emphasizing substituent effects, reactivity, and applications.
3-Bromo-5-(trifluoromethyl)phenol (CAS: 1025718-84-6)
- Structural Differences : Replaces the methyl group (4-position) with a trifluoromethyl (-CF₃) group at the 5-position.
- Key Properties: The -CF₃ group is strongly electron-withdrawing, increasing the phenol’s acidity (estimated pKa ~7–8) compared to the methyl-substituted analog. Higher lipophilicity due to -CF₃, enhancing membrane permeability in biological systems.
- Applications : Likely used in medicinal chemistry for its metabolic stability, as -CF₃ groups resist oxidative degradation .
3-Bromo-5-chloro-2-fluorophenol (CAS: 1804897-55-9)
- Structural Differences : Contains chlorine at the 5-position and fluorine at the 2-position, lacking the methyl group.
- Key Properties: Chlorine’s electronegativity enhances acidity (pKa ~8) but reduces solubility in polar solvents compared to methylated analogs.
- Applications : Useful in synthesizing polychlorinated biocides or cross-coupling reactions due to multiple halogen leaving groups.
(3-Bromo-5-fluorophenyl)methanol (CAS: 216755-56-5)
- Structural Differences: Features a hydroxymethyl (-CH₂OH) group instead of a phenolic -OH.
- Key Properties: Reduced acidity (pKa ~15–16 for benzyl alcohol vs. ~10 for phenol), making it less reactive in deprotonation-driven reactions. The alcohol group participates in esterification or oxidation, differing from phenol’s nucleophilic aromatic substitution pathways .
- Applications : Intermediate in synthesizing aldehydes or ketones via oxidation.
3-Bromo-2-fluoro-5-methylphenylboronic acid
- Structural Differences: Replaces the phenolic -OH with a boronic acid (-B(OH)₂) group.
- Key Properties: Boronic acids enable Suzuki-Miyaura cross-coupling reactions, unlike phenolic derivatives.
- Applications : Critical in synthesizing biaryl structures for drug discovery.
Comparative Data Table
Critical Analysis of Substituent Effects
- Electron Effects: Bromine and fluorine (electron-withdrawing) deactivate the aromatic ring, directing electrophilic substitution to specific positions. Methyl (electron-donating) moderates this effect, enhancing solubility in non-polar solvents.
- Steric Effects : Methyl groups at the 4-position reduce steric hindrance compared to ortho-substituted analogs (e.g., 2-fluoro in ), favoring reactions at the para position.
- Acidity Trends : Trifluoromethyl > Bromo/Fluoro > Methyl, driven by the electron-withdrawing capacity of substituents.
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